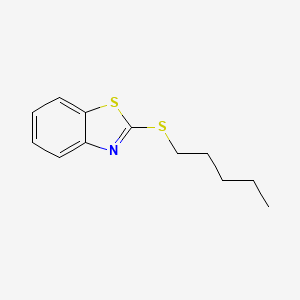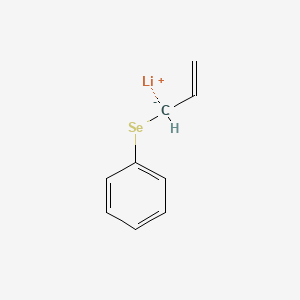
lithium;prop-2-enylselanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;prop-2-enylselanylbenzene is an organoselenium compound that features a benzene ring substituted with a prop-2-enylselanyl group and a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-2-enylselanylbenzene typically involves the reaction of prop-2-enylselanylbenzene with a lithium reagent. One common method is the reaction of prop-2-enylselanylbenzene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures (around -78°C). This reaction forms the lithium salt of prop-2-enylselanylbenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and atmosphere, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-2-enylselanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles can be used to substitute the lithium ion, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Alkyl or acyl derivatives of prop-2-enylselanylbenzene.
Scientific Research Applications
Lithium;prop-2-enylselanylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds for their antioxidant and anticancer properties includes this compound.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which lithium;prop-2-enylselanylbenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in redox reactions and antioxidant defense. Additionally, the lithium ion can influence various signaling pathways, including those involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase).
Comparison with Similar Compounds
Similar Compounds
Lithium selenide (Li₂Se): Another lithium-selenium compound with different reactivity and applications.
Prop-2-enylbenzene: A similar compound without the selenium atom, used in different synthetic applications.
Selenobenzene: A compound with a selenium atom directly bonded to the benzene ring, differing in its chemical behavior.
Uniqueness
Lithium;prop-2-enylselanylbenzene is unique due to the presence of both lithium and selenium in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74472-76-7 |
|---|---|
Molecular Formula |
C9H9LiSe |
Molecular Weight |
203.1 g/mol |
IUPAC Name |
lithium;prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9Se.Li/c1-2-8-10-9-6-4-3-5-7-9;/h2-8H,1H2;/q-1;+1 |
InChI Key |
HODKAZYSIQSRIL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=C[CH-][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


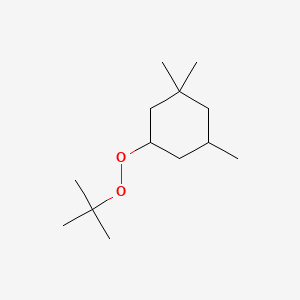
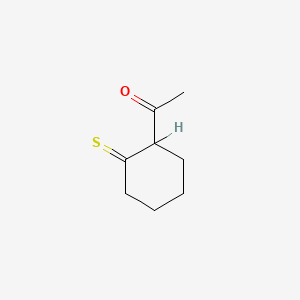
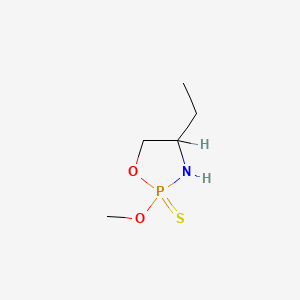
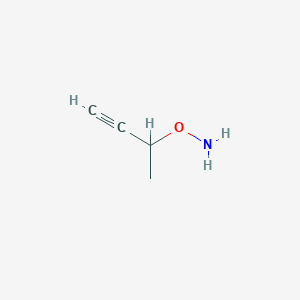
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
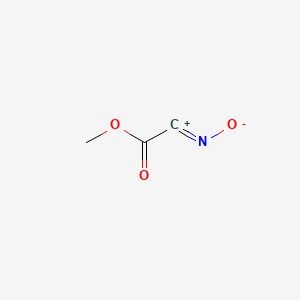
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
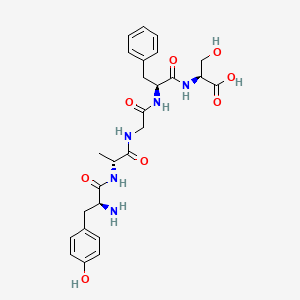
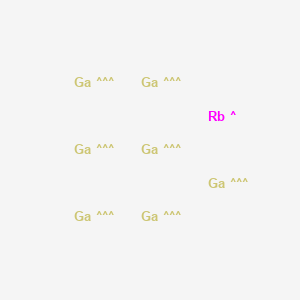
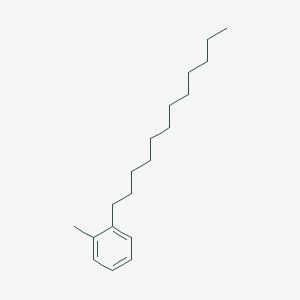
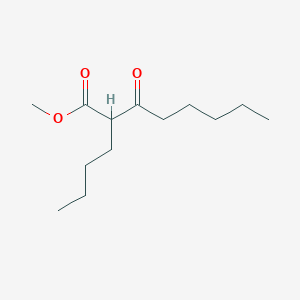
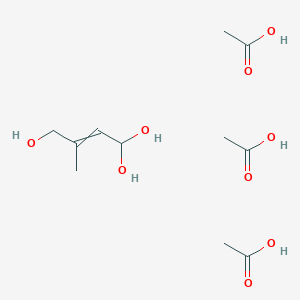
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
